molecular formula C₂₄H₃₆O₅ B1141100 Epilovastatin CAS No. 79952-44-6

Epilovastatin

Cat. No. B1141100
Key on ui cas rn: 79952-44-6
M. Wt: 404.54
InChI Key:
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Patent
US05925551

Procedure details

Lovastatin is chemically represented as [1S-[1α(R*),3α,7β,8β(2S*,4S*),8αβ]]-2-methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, and strains producing the compound also produce an acid form of lovastatin, i.e., mevinolinic acid, which is converted into lovastatin(mevinolin) as a lactone form in the course of isolation and recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:30][CH:31]1[CH:40]=[C:39]2[CH:34]([CH:35]([CH2:42][CH2:43][CH:44]3[CH2:49][CH:48]([OH:50])[CH2:47][C:46](=[O:51])[O:45]3)[CH:36]([CH3:41])[CH:37]=[CH:38]2)[CH:33]([O:52][C:53](=[O:58])[CH:54]([CH3:57])[CH2:55][CH3:56])[CH2:32]1>>[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:56][CH2:55][C@@H:54]([C:53]([O:52][C@@H:33]1[C@@H:34]2[C@@H:35]([CH2:42][CH2:43][C@@H:44]([OH:6])[CH2:49][C@@H:48]([OH:50])[CH2:47][C:46]([OH:45])=[O:51])[C@@H:36]([CH3:41])[CH:37]=[CH:38][C:39]2=[CH:40][C@H:31]([CH3:30])[CH2:32]1)=[O:58])[CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C2C(C(C=CC2=C1)C)CCC1OC(CC(C1)O)=O)OC(C(CC)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing the compound

Outcomes

Product
Name
Type
product
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Name
Type
product
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05925551

Procedure details

Lovastatin is chemically represented as [1S-[1α(R*),3α,7β,8β(2S*,4S*),8αβ]]-2-methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, and strains producing the compound also produce an acid form of lovastatin, i.e., mevinolinic acid, which is converted into lovastatin(mevinolin) as a lactone form in the course of isolation and recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:30][CH:31]1[CH:40]=[C:39]2[CH:34]([CH:35]([CH2:42][CH2:43][CH:44]3[CH2:49][CH:48]([OH:50])[CH2:47][C:46](=[O:51])[O:45]3)[CH:36]([CH3:41])[CH:37]=[CH:38]2)[CH:33]([O:52][C:53](=[O:58])[CH:54]([CH3:57])[CH2:55][CH3:56])[CH2:32]1>>[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:56][CH2:55][C@@H:54]([C:53]([O:52][C@@H:33]1[C@@H:34]2[C@@H:35]([CH2:42][CH2:43][C@@H:44]([OH:6])[CH2:49][C@@H:48]([OH:50])[CH2:47][C:46]([OH:45])=[O:51])[C@@H:36]([CH3:41])[CH:37]=[CH:38][C:39]2=[CH:40][C@H:31]([CH3:30])[CH2:32]1)=[O:58])[CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C2C(C(C=CC2=C1)C)CCC1OC(CC(C1)O)=O)OC(C(CC)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing the compound

Outcomes

Product
Name
Type
product
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Name
Type
product
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05925551

Procedure details

Lovastatin is chemically represented as [1S-[1α(R*),3α,7β,8β(2S*,4S*),8αβ]]-2-methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, and strains producing the compound also produce an acid form of lovastatin, i.e., mevinolinic acid, which is converted into lovastatin(mevinolin) as a lactone form in the course of isolation and recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:30][CH:31]1[CH:40]=[C:39]2[CH:34]([CH:35]([CH2:42][CH2:43][CH:44]3[CH2:49][CH:48]([OH:50])[CH2:47][C:46](=[O:51])[O:45]3)[CH:36]([CH3:41])[CH:37]=[CH:38]2)[CH:33]([O:52][C:53](=[O:58])[CH:54]([CH3:57])[CH2:55][CH3:56])[CH2:32]1>>[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:56][CH2:55][C@@H:54]([C:53]([O:52][C@@H:33]1[C@@H:34]2[C@@H:35]([CH2:42][CH2:43][C@@H:44]([OH:6])[CH2:49][C@@H:48]([OH:50])[CH2:47][C:46]([OH:45])=[O:51])[C@@H:36]([CH3:41])[CH:37]=[CH:38][C:39]2=[CH:40][C@H:31]([CH3:30])[CH2:32]1)=[O:58])[CH3:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(C2C(C(C=CC2=C1)C)CCC1OC(CC(C1)O)=O)OC(C(CC)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing the compound

Outcomes

Product
Name
Type
product
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Name
Type
product
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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